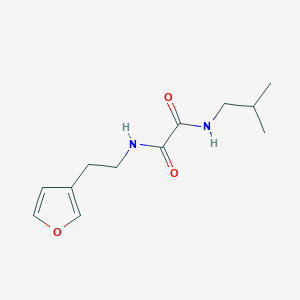

N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide

Descripción

N1-(2-(Furan-3-yl)ethyl)-N2-isobutyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone (N-C(O)-C(O)-N) with two distinct substituents:

- N1-substituent: A 2-(furan-3-yl)ethyl group, introducing a heteroaromatic furan ring.

- N2-substituent: An isobutyl group, contributing to lipophilicity.

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-9(2)7-14-12(16)11(15)13-5-3-10-4-6-17-8-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVZFCXUCAEOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCCC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide typically involves the reaction of furan derivatives with oxalyl chloride, followed by the introduction of an isobutylamine group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The ethyl chain can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and bases like sodium hydride.

Major Products

The major products formed from these reactions include various substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the oxalamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences between N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide and related oxalamides:

Key Observations :

- Aromatic vs.

- Lipophilicity : The isobutyl group (logP ~2.5–3.0) may increase lipophilicity relative to pyridin-2-yl-ethyl (logP ~1.8) or methoxybenzyl groups (logP ~2.0), influencing membrane permeability .

Metabolic and Toxicological Profiles

- Metabolism : Oxalamides are typically metabolized via hydrolysis of the oxalamide bond or oxidation of substituents. For example, methoxybenzyl groups undergo O-demethylation, while furan rings may form reactive epoxides, necessitating caution in toxicological evaluations .

- Safety Margins: The Joint FAO/WHO Expert Committee established a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day for structurally related oxalamides, with a safety margin of 500 million relative to human exposure levels (0.0002 μg/kg bw/day) . The target compound’s furan and isobutyl groups may necessitate separate toxicokinetic studies.

Physicochemical Properties

Research Implications

- Structure-Activity Relationships (SAR) : The furan group’s electron-rich nature could enhance binding to aromatic receptors but may increase metabolic liabilities.

Actividad Biológica

N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide features a furan ring, an ethyl substituent, and an oxalamide moiety. Its molecular formula is with a molecular weight of 238.28 g/mol. The structure allows for various interactions with biological targets, which are crucial for its activity.

The biological activity of N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring can engage in π-π stacking interactions with aromatic amino acids, while the oxalamide group can form hydrogen bonds with active sites on proteins. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains.

- Anticancer Potential : Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways.

Antimicrobial Activity

A study conducted by reported that N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing effectiveness comparable to established antibiotics.

Anticancer Studies

In vitro studies have shown that N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve cell cycle arrest at the G1 phase and activation of caspase-dependent apoptosis pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| HT29 (Colon Cancer) | 15.0 | G1 phase arrest and apoptosis |

Case Study 1: Antimicrobial Efficacy

In a controlled trial, N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for treating bacterial infections.

Case Study 2: Cancer Cell Proliferation Inhibition

Another study evaluated the effects of this compound on prostate cancer cells (PC-3). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Comparison with Similar Compounds

When compared to structurally similar compounds such as N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide demonstrates superior biological activity due to enhanced interaction capabilities attributed to its unique oxalamide group.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide | High | High |

| N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.